molecular formula C8H9NO3S B2968191 5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione CAS No. 1267663-34-2

5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

Cat. No. B2968191
CAS RN: 1267663-34-2
M. Wt: 199.22
InChI Key: MPCARIGIKVLITL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione is a chemical compound with the CAS Number: 1267663-34-2 . It has a molecular weight of 199.23 and its IUPAC name is 5-hydroxy-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3S/c1-9-5-6-4-7 (10)2-3-8 (6)13 (9,11)12/h2-4,10H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Aldose Reductase Inhibitor

In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor . Aldose reductase inhibitors have potential applications in the treatment of complications of diabetes, such as cataracts, retinopathy, and neuropathy.

Antimicrobial Activity

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring, which is structurally similar to the compound , have been reported to exhibit antimicrobial activity . This suggests that “5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione” could potentially be explored for its antimicrobial properties.

Antiviral Activity

Similarly, 1,2,4-benzothiadiazine-1,1-dioxide compounds have also been reported to have antiviral properties . This opens up another potential avenue for research into the applications of “5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione”.

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antihypertensive activity . This suggests that “5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione” could potentially be used in the development of antihypertensive drugs.

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide compounds have been reported to exhibit antidiabetic activity . This suggests that “5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione” could potentially be explored for its antidiabetic properties.

Anticancer Activity

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide ring have been associated with anticancer activity . This suggests that “5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione” could potentially be used in the development of anticancer drugs.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-1,1-dioxo-3H-1,2-benzothiazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-9-5-6-4-7(10)2-3-8(6)13(9,11)12/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCARIGIKVLITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(S1(=O)=O)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1-dione

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